3-Cyclopentyloxetan-3-OL

Description

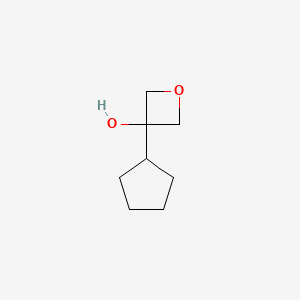

Structure

2D Structure

3D Structure

Properties

CAS No. |

1416438-85-1 |

|---|---|

Molecular Formula |

C8H14O2 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

3-cyclopentyloxetan-3-ol |

InChI |

InChI=1S/C8H14O2/c9-8(5-10-6-8)7-3-1-2-4-7/h7,9H,1-6H2 |

InChI Key |

RLGLVYWMRVOHRW-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2(COC2)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Cyclopentyloxetan 3 Ol

Stereoselective and Enantioselective Approaches to Oxetane (B1205548) Derivatives

The creation of chiral centers, particularly the quaternary stereocenter found in 3-cyclopentyloxetan-3-ol, is a formidable challenge in synthetic chemistry. Stereoselective methods are crucial for producing enantiomerically pure compounds, which is often a prerequisite for biological applications.

Asymmetric Construction of the Oxetane Scaffold

The direct and asymmetric construction of the oxetane ring is a highly sought-after strategy. One powerful method involves the iridium-catalyzed enantioselective C-C coupling of primary alcohols with vinyl epoxides. For instance, the coupling of isoprene (B109036) oxide with various primary alcohols yields neopentyl glycols with exceptional diastereo- and enantioselectivity. nih.gov These diol intermediates can then be converted to the corresponding 2,3-trisubstituted oxetanes bearing an all-carbon quaternary stereocenter via a two-step protocol involving chemoselective tosylation of the primary alcohol followed by base-mediated cyclization. nih.gov To synthesize a precursor for this compound, one could hypothetically couple cyclopentylmethanol with a suitable vinyl epoxide under iridium catalysis to generate a chiral diol, which would then be cyclized.

Another approach is the catalytic asymmetric ring-opening of prochiral 3-substituted oxetanes, which can be considered a desymmetrization process. rsc.org Chiral Brønsted acids have been shown to catalyze the intramolecular desymmetrization of oxetanes by well-positioned nucleophiles, generating all-carbon quaternary stereocenters with excellent enantioselectivities. researchgate.net

Chiral Auxiliary and Ligand-Controlled Transformations

Chiral auxiliaries provide a reliable method for introducing stereochemistry. The SAMP/RAMP hydrazone methodology, developed by Enders, is a powerful tool for the asymmetric alkylation of ketones. This has been successfully applied to the synthesis of 2-substituted oxetan-3-ones. acs.orgnih.govacs.org The process involves forming the SAMP hydrazone of commercially available oxetan-3-one, followed by deprotonation with a strong base like tert-butyllithium (B1211817) and subsequent reaction with an electrophile. thieme-connect.de For the synthesis of a this compound precursor, cyclopentyl bromide could serve as the electrophile. The resulting 2-cyclopentyl-oxetan-3-one hydrazone can be hydrolyzed under mild acidic conditions, such as with aqueous oxalic acid, to yield the chiral ketone without detectable racemization. acs.orgacs.org Subsequent reduction of the ketone would furnish the target alcohol.

| Electrophile (R-X) | Hydrazone Product | Yield (%) | ee (%) | Reference |

| Benzyl bromide | 2-benzyl-oxetan-3-one SAMP hydrazone | 72 | >98 | acs.org |

| Allyl bromide | 2-allyl-oxetan-3-one SAMP hydrazone | 83 | >98 | acs.org |

| Iodomethane | 2-methyl-oxetan-3-one SAMP hydrazone | 70 | 96 | acs.org |

| Iodoethane | 2-ethyl-oxetan-3-one SAMP hydrazone | 70 | 96 | acs.org |

Chiral ligands are also instrumental in asymmetric transformations. An important enantioselective synthesis of 2-aryl-substituted oxetanes involves the reduction of β-haloketones using a chiral reducing catalyst generated in situ from lithium borohydride (B1222165) and a chiral ligand, followed by Williamson ether cyclization. acs.org This highlights the power of ligand-controlled reductions in setting the stereochemistry of a precursor alcohol, which then directs the formation of the chiral oxetane.

Diastereoselective Cyclization Reactions

Diastereoselective cyclizations are fundamental to constructing substituted oxetane rings with precise spatial arrangement of substituents. A notable method is the hydrosilylation–iodocyclisation of homopropargylic alcohols. qub.ac.ukrsc.orgrsc.orgnih.gov This two-step sequence begins with a highly regio- and stereoselective platinum-catalyzed hydrosilylation of a homopropargylic alcohol to form an (E)-vinyl silane. rsc.org Subsequent treatment with an iodine source, such as N-iodosuccinimide (NIS), under mildly basic conditions promotes an electrophilic activation of the vinyl silane, leading to a 4-exo-tet cyclization. nih.gov This process generates tetrasubstituted oxetanes with high levels of diastereoselectivity, where the groups at the 1 and 3 positions of the forming ring are mutually trans. rsc.org To create this compound, a suitable starting material would be a homopropargylic alcohol bearing a cyclopentyl group at the propargylic carbon.

| Substrate (R1) | Product Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| Phenyl | 72 | >20:1 | rsc.org |

| 4-Methoxyphenyl | 80 | >20:1 | rsc.org |

| 4-Chlorophenyl | 75 | >20:1 | rsc.org |

| 2-Thienyl | 55 | >20:1 | rsc.org |

Formal Cycloaddition Strategies for Oxetane Ring Formation

Cycloaddition reactions offer an atom-economical pathway to cyclic systems, including the strained oxetane ring. While the photochemical [2+2] Paternò-Büchi reaction is a classic method, other formal cycloadditions provide alternative and powerful routes. mdpi.comnih.gov

[3+1] Cycloadditions in Oxetane Synthesis

Formal [3+1] cycloaddition strategies for oxetane synthesis are less common but offer a unique disconnection. A primary example is the reaction of epoxides with sulfur ylides. illinois.edumdpi.comnih.gov In this ring-expansion approach, the epoxide serves as a three-atom component. A sulfoxonium ylide, such as dimethylsulfoxonium methylide, acts as a one-carbon component. The reaction proceeds via nucleophilic attack of the ylide on one of the epoxide carbons, followed by intramolecular ring closure to form the four-membered oxetane ring with concomitant expulsion of dimethyl sulfoxide (B87167) (DMSO). thieme-connect.denih.gov Shibasaki and coworkers demonstrated that this reaction can be performed asymmetrically using a catalytic amount of a rare earth metal complex to first form chiral epoxides, which then undergo ring expansion. thieme-connect.de Applying this to the target molecule, one could envision reacting a suitable 1,2-disubstituted cyclopentyl epoxide with a sulfur ylide to construct the this compound system.

Cascade and Domino Reactions for Enhanced Complexity

Cascade (or domino) reactions, where a single event triggers a sequence of bond-forming transformations, are highly efficient for building molecular complexity. beilstein-journals.org Such reactions can be employed to construct functionalized oxetane rings. For example, a one-step synthesis of spirooxindole oxetanes was achieved through an addition/substitution cascade where a 3-hydroxyindolinone undergoes a Michael addition to phenyl vinyl selenone, followed by an intramolecular Williamson etherification of the resulting γ-hydroxyselenone intermediate. beilstein-journals.org

Brønsted acid-catalyzed cascade reactions have also been developed. Bull and co-workers have shown that 3-aryloxetan-3-ols can act as 1,2-bis-electrophiles in a cascade reaction with 1,2-diols. nih.govacs.org The Brønsted acid first activates the tertiary alcohol to form a stabilized carbocation, which is trapped by a diol. This is followed by an intramolecular, acid-catalyzed ring-opening of the oxetane by the second alcohol of the diol, leading to the formation of highly substituted 1,4-dioxanes. nih.gov While this example consumes the oxetane ring, it demonstrates the principle of using oxetane-containing precursors in powerful cascade sequences to rapidly generate complex heterocyclic scaffolds.

Precursor Design and Functional Group Interconversions for the Cyclopentyl Moiety and Tertiary Alcohol Functionality

The synthesis of this compound hinges on the strategic construction of its two key features: the cyclopentyl group and the tertiary alcohol integrated within the oxetane ring. This is most commonly achieved by the addition of a cyclopentyl nucleophile to a suitable oxetane-based electrophile.

Synthesis of Cyclopentyl-Bearing Building Blocks

The primary route for introducing the cyclopentyl group involves the use of organometallic reagents. These powerful nucleophiles are typically prepared from cyclopentyl halides.

Organometallic Reagents: The most prevalent method for creating 3-substituted oxetan-3-ols is the addition of an organometallic reagent to oxetan-3-one. For the synthesis of this compound, this involves the preparation of a cyclopentyl organometallic compound.

Cyclopentylmagnesium Halides (Grignard Reagents): These are classic and widely used building blocks. Cyclopentylmagnesium bromide is typically synthesized by reacting bromocyclopentane (B41573) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Cyclopentyllithium: An alternative is the use of cyclopentyllithium. This reagent can be prepared through the reaction of chlorocyclopentane (B1362555) with lithium metal or via metal-halogen exchange between a cyclopentyl halide and an organolithium reagent like n-butyllithium.

The choice between these reagents can depend on factors like reactivity, selectivity, and compatibility with other functional groups, although for addition to a simple ketone like oxetan-3-one, both are generally effective.

Alternative Precursor Strategies: While less direct for this specific target, other strategies for forming substituted cyclopentyl units in organic synthesis include ring-contraction reactions of cyclohexanone (B45756) derivatives, often promoted by hypervalent iodine reagents. researchgate.net These methods, however, are more complex and typically employed for highly substituted cyclopentane (B165970) systems. researchgate.net

Stereocontrolled Introduction of the Hydroxyl Group

The tertiary alcohol in this compound is formed concurrently with the carbon-carbon bond between the cyclopentyl ring and the oxetane core. This is achieved through the nucleophilic addition of the cyclopentyl organometallic reagent to the carbonyl carbon of oxetan-3-one.

The reaction transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized tetrahedral center, creating the tertiary alcohol. While the target molecule itself is achiral, the principles of stereocontrolled synthesis are paramount in the broader context of producing substituted oxetanol derivatives, where the introduction of a hydroxyl group can create a chiral center.

Advanced methods have been developed for the enantioselective synthesis of chiral tertiary oxetanols. nih.gov For instance, iridium-catalyzed reductive couplings of allylic acetates with oxetanone can produce highly enantiomerically enriched chiral α-stereogenic oxetanols. nih.gov Although not directly required for the synthesis of the achiral this compound, these methodologies highlight the sophisticated techniques available for controlling stereochemistry in oxetane synthesis. nih.gov Such control is crucial when synthesizing analogs or more complex molecules where chirality is a key feature. nih.gov

Atom-Economy and Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability, guided by the principles of green chemistry and atom economy. acs.orgwikipedia.org Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. wikipedia.org

The conventional synthesis of this compound via a Grignard reaction, while effective, presents challenges from a green chemistry perspective.

Analysis of the Grignard Pathway: The reaction between cyclopentylmagnesium bromide and oxetan-3-one, followed by an aqueous workup, can be summarized as:

C₅H₉MgBr + C₃H₄O₂ → C₈H₁₄O₂ + Mg(OH)Br

The atom economy for this process is suboptimal. A significant portion of the atomic mass from the reactants ends up in the magnesium salt byproduct, which must be separated and disposed of. wikipedia.org

| Principle | Application in Grignard Synthesis of this compound |

| Atom Economy | Low. The formation of magnesium salt byproducts reduces the overall atom efficiency. wikipedia.org |

| Use of Solvents | Requires anhydrous ethereal solvents (e.g., THF, Et₂O), which can have environmental and safety concerns. |

| Energy Requirements | The reaction is typically run at low to ambient temperatures, but the preparation of the Grignard reagent can require initial heating. |

To enhance the sustainability of oxetane synthesis, researchers are exploring alternative methodologies that offer higher atom economy and milder reaction conditions.

Greener Synthetic Alternatives: Several emerging strategies align more closely with the principles of green chemistry and could potentially be adapted for the synthesis of this compound or its analogs:

Catalytic C-H Functionalization: A groundbreaking approach involves the direct functionalization of C-H bonds. A recently developed method allows for oxetane synthesis from native alcohol substrates via a metal hydride atom transfer/radical polar crossover (MHAT/RPC) mechanism. nih.govnih.gov This strategy avoids the pre-functionalization of starting materials (e.g., conversion to halides to make organometallics), thus improving step economy and reducing waste. nih.gov

Photochemical Methods: Light-induced reactions, such as the Paternò-Büchi reaction ([2+2] cycloaddition between a carbonyl and an alkene), offer a pathway to the oxetane core under mild conditions. beilstein-journals.org Photochemical ring contractions of 2,5-dihydrofurans have also been reported as a versatile, catalyst-free method for synthesizing functionalized oxetanes. rsc.orgrsc.org These methods often proceed with high efficiency and can reduce the need for harsh reagents. rsc.orgrsc.org

Brønsted Acid Catalysis: The use of strong Brønsted acids like triflimide (HNTf₂) can catalyze the formation of heterocycles from oxetan-3-ols, generating only water as a byproduct. acs.org While this applies to reactions of oxetanols, the principle of using metal-free catalysts to promote efficient transformations with minimal waste is a core tenet of green chemistry. acs.org

Adopting these advanced methodologies could lead to more sustainable and efficient routes for the production of this compound and other valuable oxetane-containing compounds.

Mechanistic Investigations and Reactivity Profiling of 3 Cyclopentyloxetan 3 Ol

Elucidation of Oxetane (B1205548) Ring Opening Mechanisms

The opening of the oxetane ring in 3-Cyclopentyloxetan-3-OL can be initiated by both nucleophilic and electrophilic species, leading to a diverse array of products.

Nucleophilic Ring Opening Pathways and Regioselectivity

Nucleophilic attack on the oxetane ring is a common transformation. magtech.com.cn The regioselectivity of this process is largely dictated by steric and electronic factors. magtech.com.cn In the case of 3-substituted oxetanes, strong nucleophiles tend to attack the less substituted carbon adjacent to the oxygen atom, a phenomenon controlled by steric hindrance. magtech.com.cn

For this compound, nucleophilic attack would preferentially occur at the C2 or C4 positions of the oxetane ring. The presence of the bulky cyclopentyl group at C3 may further influence the regioselectivity, though specific studies on this substrate are limited. Catalytic asymmetric nucleophilic opening of 3-substituted oxetanes, often employing chiral Brønsted acids, provides a pathway to highly functionalized chiral building blocks. rsc.org

Acid-Catalyzed and Lewis Acid-Mediated Ring Expansions

Acidic conditions, utilizing either Brønsted or Lewis acids, can promote the ring opening of oxetanes, often leading to ring-expanded products. mdpi.combeilstein-journals.orguab.cat Lewis acids activate the oxetane by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack or rearrangement. mdpi.combeilstein-journals.org

For instance, the use of a Lewis superacid like tris(pentafluorophenyl)alane (Al(C6F5)3) has been shown to catalyze the regioselective isomerization of 2,2-disubstituted oxetanes to homoallylic alcohols. uab.cat While not specifically detailing this compound, this methodology highlights the potential for Lewis acid catalysis to control reaction pathways. uab.cat

In the presence of a dual palladium and acid catalyst system, 3-vinyloxetan-3-ols can undergo an arylative ring expansion to form dihydrofurans. nih.gov This reaction proceeds through a domino process involving Heck arylation, acid-catalyzed transposition of the allylic alcohol, and subsequent ring opening by the internal hydroxyl group. nih.gov A similar pathway could be envisioned for this compound if an appropriate unsaturated substituent were present on the cyclopentyl ring.

Furthermore, acid-catalyzed dehydration of the tertiary alcohol in this compound could initiate a pinacol-type rearrangement, leading to ring expansion. csueastbay.edustackexchange.com Protonation of the hydroxyl group would form a good leaving group (water), generating a tertiary carbocation. Subsequent rearrangement of the adjacent carbon-carbon bond of the oxetane ring would relieve ring strain and lead to a more stable carbocation, which could then be trapped by a nucleophile or eliminated to form an alkene.

Reactivity of the Tertiary Alcohol Functionality within the Oxetane System

The tertiary alcohol of this compound exhibits characteristic reactivity, including substitution and elimination pathways, which are influenced by the strained oxetane ring.

SN1 and E1 Pathways in Alcohol Transformations

The tertiary nature of the alcohol in this compound favors unimolecular substitution (SN1) and elimination (E1) reactions. csueastbay.eduyoutube.comlibretexts.org Under acidic conditions, protonation of the hydroxyl group creates a good leaving group (H2O), leading to the formation of a tertiary carbocation. youtube.comlibretexts.org This carbocation is stabilized by the three alkyl substituents.

The resulting carbocation can then be attacked by a nucleophile in an SN1 process or lose a proton from an adjacent carbon to form an alkene via an E1 mechanism. csueastbay.edulibretexts.org The stability of the intermediate carbocation is a key determinant of the reaction rate for both SN1 and E1 pathways. csueastbay.eduyoutube.com It is important to note that carbocation rearrangements are possible in these reactions. csueastbay.edu

Selective Derivatization of the Hydroxyl Group

The hydroxyl group of this compound can be selectively derivatized using various reagents. These reactions are often employed to introduce functional groups or to enhance the analytical detection of the molecule. nih.govnih.gov

Common derivatization strategies for hydroxyl groups include acylation with acyl chlorides or isocyanates. nih.gov For instance, the hydroxyl group can be converted to an ester or a urethane. The reactivity of the hydroxyl group can be influenced by the steric hindrance imposed by the cyclopentyl group and the oxetane ring. In some cases, derivatization may require the use of a catalyst to enhance the reaction rate. nih.gov

Stereochemical Course of Reactions Involving this compound and its Derivatives

The stereochemical outcome of reactions involving this compound is of significant interest, particularly when new chiral centers are formed.

Reactions proceeding through an SN2 mechanism, such as the attack of a nucleophile on a derivatized hydroxyl group (e.g., a tosylate), will occur with inversion of configuration at the reaction center. ochemtutor.com In contrast, reactions that proceed via a planar carbocation intermediate, typical of SN1 reactions, can lead to a mixture of stereoisomers (racemization) if a new chiral center is formed. ochemtutor.com

In the case of ring-opening reactions, the stereochemistry of the starting material can influence the stereochemistry of the product. For example, the acid-catalyzed ring-opening of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols was shown to proceed via an SN2-like mechanism, resulting in a specific stereochemical outcome confirmed by X-ray crystallography. beilstein-journals.orgnih.gov While this is a different heterocyclic system, it illustrates how mechanistic pathways dictate stereochemistry.

For this compound, which is chiral, reactions at the stereocenter or those that induce the formation of new stereocenters will have their stereochemical course determined by the specific reaction mechanism at play.

Impact of Stereochemistry on Reaction Outcomes

The stereochemistry of this compound is anticipated to play a crucial role in directing the outcomes of its reactions. The cyclopentyl group and the hydroxyl group at the C3 position create a chiral center, meaning the molecule can exist as (R)- and (S)-enantiomers. The spatial arrangement of these substituents will influence the approach of reagents and can lead to stereoselective transformations.

In reactions involving the oxetane ring, the stereochemistry at C3 can dictate the facial selectivity of an incoming reagent. For instance, in acid-catalyzed ring-opening reactions, the protonation of the oxetane oxygen would be followed by nucleophilic attack. The cyclopentyl group, being sterically demanding, would likely direct the nucleophile to the opposite face of the ring, leading to a specific stereochemical outcome in the product.

The "puckered" conformation of the oxetane ring, which is influenced by its substituents, also plays a role in its reactivity illinois.edu. The presence of a bulky cyclopentyl group at the 3-position is expected to have a significant impact on the ring's conformation, further influencing the trajectory of approaching reactants and the stereochemical course of the reaction.

Control over Diastereoselectivity in Subsequent Transformations

The control of diastereoselectivity is a critical aspect of synthetic chemistry, and the oxetane moiety in this compound offers potential for such control in subsequent chemical transformations. One of the key reaction types where diastereoselectivity is prominent is in ring-expansion reactions.

Research on other oxetanes has shown that photochemically induced ring expansions can proceed with a high degree of diastereoselectivity. For instance, the reaction of chiral 2-substituted oxetanes with photochemically generated carbenes can lead to the formation of tetrahydrofurans with high diastereomeric ratios researchgate.netrsc.org. This is attributed to the formation of an ylide intermediate whose subsequent rearrangement is sterically controlled by the substituents on the oxetane ring. By analogy, it is plausible that a similar ring expansion of this compound could afford substituted tetrahydrofurans with predictable diastereoselectivity, where the cyclopentyl group would be a major controlling element.

Another area where diastereoselectivity is crucial is in reactions where the oxetane acts as a bis-electrophile. Studies on 3-aryloxetan-3-ols have demonstrated that under Brønsted acid catalysis, they can react with 1,2-diols to form 1,4-dioxanes with high diastereoselectivity acs.orgnih.gov. In this process, the oxetanol is activated to form a carbocation, which then reacts with the diol, followed by an intramolecular ring-opening of the oxetane acs.orgnih.gov. The stereochemical outcome of the second ring-forming step is often highly controlled.

The following table illustrates the diastereoselective ring expansion of various oxetanes to tetrahydrofurans, highlighting the potential for such transformations with substrates like this compound.

| Oxetane Reactant | Reagent | Product | Diastereomeric Ratio (d.r.) | Reference |

| 2-Phenyloxetane | Ethyl 2-diazoacetate, hv | 2-Ethoxycarbonyl-5-phenyltetrahydrofuran | >20:1 | rsc.org |

| 2-Methyl-2-phenyloxetane | Ethyl 2-diazoacetate, hv | 2-Ethoxycarbonyl-5-methyl-5-phenyltetrahydrofuran | 1.5:1 | rsc.org |

This table is illustrative and based on analogous systems, as direct data for this compound is not available.

Intramolecular Rearrangements and Molecular Reorganizations

The strained four-membered ring of this compound makes it susceptible to various intramolecular rearrangements, particularly under acidic conditions. The tertiary alcohol at the C3 position can be readily protonated, leading to the formation of a tertiary carbocation upon loss of water. This carbocationic intermediate is a pivotal point for a variety of molecular reorganizations.

One of the well-documented rearrangements for 3-hydroxyoxetanes is a pinacol-type rearrangement. Following the formation of the C3 carbocation, a migratory aptitude of the adjacent groups would determine the product. In the case of this compound, this could involve either a hydride shift from one of the methylene (B1212753) groups of the oxetane ring or a more complex rearrangement involving the cyclopentyl group.

Acid-catalyzed rearrangements of 3-hydroxyoxetanes leading to the formation of larger ring systems or bicyclic products have been reported. For example, the acid-catalyzed rearrangement of certain 3-hydroxyoxetanes has been utilized to construct benzooxabicyclo[3.2.1]octanone systems rsc.orgrsc.org. This type of transformation involves the formation of the C3 carbocation, followed by an intramolecular attack of a nucleophilic portion of the molecule, leading to a ring-expanded or rearranged product.

Given the structure of this compound, an acid-catalyzed process could potentially lead to the formation of a spirocyclic ketone through rearrangement. The stability of the resulting carbocationic intermediates would govern the reaction pathway. It is also important to note that 3,3-disubstituted oxetanes, while stable to external nucleophiles, are susceptible to intramolecular ring-opening processes, especially under acidic conditions nih.gov.

The following table outlines potential intramolecular rearrangement products of substituted 3-hydroxyoxetanes based on literature precedents.

| Starting 3-Hydroxyoxetane | Condition | Rearrangement Product | Reference |

| 3-Hydroxy-3-(o-methoxyphenyl)oxetane derivative | Acid-catalyzed | Benzooxabicyclo[3.2.1]octanone derivative | rsc.orgrsc.org |

| 3-Aryloxetan-3-ol | Lewis Acid | Dihydrobenzofuran derivative | nih.gov |

This table provides examples from analogous systems to infer potential reactivity.

Computational Chemistry and Theoretical Characterization of 3 Cyclopentyloxetan 3 Ol

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanics provides the fundamental framework for describing the behavior of electrons in molecules, governing their structure and energy. wikipedia.org Computational methods rooted in quantum mechanics, such as Density Functional Theory (DFT) and ab initio calculations, are essential for accurately modeling these properties. researchgate.net

The ground state represents the most stable electronic configuration of a molecule. Both DFT and ab initio methods are employed to solve approximations of the Schrödinger equation to determine this state. Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are derived directly from theoretical principles without the inclusion of experimental data. researchgate.net DFT, while also a first-principles method, utilizes the electron density to calculate the system's energy, offering a balance between computational cost and accuracy that makes it highly suitable for a wide range of chemical systems. stackexchange.com

For 3-Cyclopentyloxetan-3-OL, these calculations would typically be performed using a basis set (e.g., 6-31G*, cc-pVDZ) that defines the mathematical functions used to build the molecular orbitals. The choice of the DFT functional (e.g., B3LYP, ωB97X-D) is also critical for obtaining reliable results. mdpi.comnih.gov The primary outputs of these calculations are the optimized molecular geometry (bond lengths and angles), electronic energy, and the distribution of electron density, which dictates properties like the dipole moment and molecular electrostatic potential.

Table 1: Illustrative Ground State Properties of this compound Calculated at the B3LYP/6-31G Level of Theory* Note: This data is illustrative, as specific published calculations for this molecule are not available. Values are based on typical results for similar structural motifs.

| Property | Calculated Value | Unit |

| Total Electronic Energy | -501.789 | Hartrees |

| Dipole Moment | 2.15 | Debye |

| C-O (oxetane) Bond Length | 1.45 | Ångströms (Å) |

| C-C (oxetane) Bond Length | 1.55 | Ångströms (Å) |

| C-O (hydroxyl) Bond Length | 1.43 | Ångströms (Å) |

| O-H (hydroxyl) Bond Length | 0.97 | Ångströms (Å) |

| C-O-C (oxetane) Angle | 91.5 | Degrees (°) |

Conformational analysis is the study of the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and their relative energies. For this compound, the conformational landscape is primarily defined by the puckering of the oxetane (B1205548) ring and the pseudorotation of the cyclopentyl ring.

The oxetane ring is not planar; it adopts a puckered conformation to relieve angle strain. maricopa.edu The cyclopentyl ring is also non-planar and typically exists in two low-energy conformations: the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair" or "twist," where two adjacent carbons are displaced in opposite directions from the plane of the other three. maricopa.edu The interplay between these ring systems and the rotational freedom of the bond connecting them leads to a complex potential energy surface. Computational scans of dihedral angles can map this surface to identify the global minimum energy conformation and other low-energy conformers. libretexts.org

Table 2: Illustrative Relative Energies of Key Conformers of this compound Note: This data is hypothetical and for illustrative purposes only.

| Conformer Description | Relative Energy (kcal/mol) |

| Global Minimum (Cyclopentyl Twist, Oxetane Puckered) | 0.00 |

| Cyclopentyl Envelope, Oxetane Puckered | +0.85 |

| Rotamer about C-C connecting bond | +1.50 |

| Planar Cyclopentyl (Transition State) | +5.20 |

Density Functional Theory (DFT) and Ab Initio Calculations for Ground State Properties

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a key tool for understanding how chemical reactions occur at a molecular level. wikipedia.org It allows for the characterization of transient species like transition states, which are critical for determining reaction rates and pathways. beilstein-journals.org

A transition state (TS) is a specific configuration along a reaction pathway that represents the highest energy point on the minimum energy path between reactants and products. beilstein-journals.org By definition, a TS is a first-order saddle point on the potential energy surface. Computational methods can locate these structures and confirm their identity by frequency analysis, where a genuine TS possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. chemrxiv.org

For a molecule like this compound, a plausible reaction to study would be the acid-catalyzed ring-opening of the oxetane. Reaction coordinate analysis for such a process would involve mapping the energetic profile as the C-O bond breaks and a new bond to a nucleophile forms. This provides a detailed picture of the structural and electronic changes throughout the reaction. beilstein-journals.org

Table 3: Illustrative Predicted Kinetic and Thermodynamic Parameters for a Hypothetical Ring-Opening Reaction Note: This data is hypothetical and for illustrative purposes only.

| Parameter | Calculated Value | Unit |

| Activation Energy (Ea) | 18.5 | kcal/mol |

| Enthalpy of Reaction (ΔH) | -12.3 | kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -10.8 | kcal/mol |

| Enthalpy of Activation (ΔH‡) | 17.9 | kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 24.5 | kcal/mol |

Transition State Characterization and Reaction Coordinate Analysis

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum mechanics is excellent for static structures and specific reaction paths, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. ebsco.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes their positions and velocities over time. nih.govnih.gov

For this compound, MD simulations would be invaluable for exploring its conformational space more exhaustively than static calculations. ebsco.com By simulating the molecule over nanoseconds or longer, one can observe transitions between different conformers and determine their relative populations. Furthermore, MD simulations explicitly include solvent molecules, allowing for the study of intermolecular interactions such as hydrogen bonding between the hydroxyl group of this compound and surrounding water or other solvent molecules. This provides a more realistic view of the molecule's behavior in solution. mdpi.com The analysis of an MD trajectory can reveal details about structural fluctuations, solvent structuring, and the dynamic stability of different conformations. nih.gov

Prediction of Spectroscopic Signatures for Structural Assignment

The unequivocal structural assignment of a novel chemical entity like this compound relies on a comprehensive analysis of its spectroscopic data. Computational chemistry provides powerful tools to predict these spectroscopic signatures, offering a theoretical framework that complements and aids in the interpretation of experimental results. By employing established theoretical models, it is possible to forecast the nuclear magnetic resonance (NMR) spectra, infrared (IR) absorption frequencies, and mass spectrometry (MS) fragmentation patterns for the target molecule. These predictions are instrumental for chemists in confirming the synthesis of this compound and in the detailed characterization of its three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational NMR prediction, often utilizing density functional theory (DFT) methods, is a valuable tool for assigning the relative configuration of molecules. github.io The predicted ¹H and ¹³C NMR chemical shifts for this compound are fundamental for its structural elucidation. These predictions are typically benchmarked against experimental data for similar structural motifs to ensure accuracy. github.io

Predicted ¹H NMR Spectrum:

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of each proton, including the electronegativity of the adjacent oxygen atoms and the geometry of the oxetane and cyclopentyl rings.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| Hydroxyl (-OH) | 2.5 - 4.0 | Singlet (broad) | The chemical shift can vary with concentration and solvent. |

| Oxetane CH₂ (a) | 4.4 - 4.6 | Doublet | Protons on the carbon adjacent to the oxygen atom are deshielded. |

| Oxetane CH₂ (b) | 4.3 - 4.5 | Doublet | Diastereotopic protons of the oxetane ring may exhibit distinct signals. |

| Cyclopentyl CH | 2.0 - 2.3 | Multiplet | The proton on the carbon attached to the oxetane ring. |

| Cyclopentyl CH₂ | 1.4 - 1.8 | Multiplet | Multiple overlapping signals from the cyclopentyl ring protons. |

Predicted ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for this compound would show distinct signals for the quaternary carbon of the oxetane ring, the other carbons of the oxetane ring, and the carbons of the cyclopentyl group.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| Quaternary Oxetane Carbon (C-OH) | 75 - 85 | Deshielded due to two oxygen attachments. |

| Oxetane CH₂ | 65 - 75 | Carbon atoms in the strained four-membered ring. |

| Cyclopentyl CH | 40 - 50 | The carbon atom of the cyclopentyl ring attached to the oxetane. |

| Cyclopentyl CH₂ | 25 - 35 | Carbons of the cyclopentyl ring. |

Infrared (IR) Spectroscopy

Theoretical IR spectra, often calculated using DFT methods, can predict the vibrational frequencies of a molecule. researchgate.net These predictions help in assigning the absorption bands observed in an experimental IR spectrum to specific functional groups and vibrational modes within the molecule.

The predicted IR spectrum of this compound would be characterized by the presence of key functional groups: the hydroxyl group (-OH), the C-O bonds of the ether and alcohol, and the C-H bonds of the aliphatic rings.

Interactive Data Table: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Characteristic of the hydroxyl group. |

| C-H Stretch (sp³) | 2850 - 3000 | Medium to Strong | From the cyclopentyl and oxetane rings. pressbooks.pub |

| C-O Stretch (Ether and Alcohol) | 1000 - 1300 | Strong | Multiple bands are expected due to the different C-O bonds. |

| C-C Stretch | 800 - 1200 | Weak to Medium | Part of the fingerprint region. |

| O-H Bend | 1330 - 1440 | Medium | Often overlaps with other absorptions. |

| CH₂ Bend | 1440 - 1480 | Medium | Scissoring and bending vibrations of the methylene (B1212753) groups. |

Mass Spectrometry (MS)

Computational tools can also aid in predicting the fragmentation patterns observed in mass spectrometry. For this compound, electron impact (EI) ionization would likely lead to the formation of a molecular ion (M⁺), although it may be of low abundance due to the presence of the alcohol functional group. libretexts.org The fragmentation of the molecular ion is expected to follow pathways that lead to the formation of stable carbocations. uni-saarland.delibretexts.org

Predicted Fragmentation Pattern:

The mass spectrum is predicted to show a molecular ion peak corresponding to the molecular weight of the compound. Key fragmentation pathways would likely involve the cleavage of the C-C bond adjacent to the oxygen atom and the loss of small neutral molecules. libretexts.org

Interactive Data Table: Predicted Key Fragment Ions for this compound

| m/z Value | Predicted Fragment Structure/Loss | Notes |

| [M]⁺ | [C₈H₁₄O₂]⁺ | The molecular ion peak. Its intensity may be low. |

| [M-H₂O]⁺ | Loss of a water molecule | A common fragmentation for alcohols. libretexts.org |

| [M-C₂H₄O]⁺ | Cleavage of the oxetane ring | Loss of a neutral ethylene (B1197577) oxide molecule. |

| [C₅H₉]⁺ | Cyclopentyl cation | Resulting from cleavage of the bond between the rings. |

| [C₄H₇O]⁺ | Oxetane-derived cation | Resulting from cleavage of the bond between the rings. |

Advanced Spectroscopic Methods for Structural and Stereochemical Analysis of 3 Cyclopentyloxetan 3 Ol and Its Derivatives

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. hindsinstruments.com This differential absorption, while small (typically 10⁻⁴ to 10⁻⁵ absorption units), provides a unique spectral fingerprint of a molecule's absolute configuration. bruker.com For a newly synthesized chiral molecule like 3-Cyclopentyloxetan-3-OL, VCD offers a reliable method for assigning its absolute stereochemistry as either (R) or (S) without the need for crystallographic methods.

The process involves a synergistic approach combining experimental measurement with theoretical calculation. First, the experimental VCD spectrum of the enantiomerically pure sample of this compound is recorded in a suitable solvent, such as CCl₄. nih.gov Concurrently, quantum mechanical calculations, typically using Density Functional Theory (DFT), are performed to predict the theoretical VCD spectra for both the (R) and (S) enantiomers. A comparison between the experimental spectrum and the two calculated spectra allows for an unambiguous assignment. The enantiomer whose calculated spectrum matches the sign and relative intensity of the experimental bands is identified as the correct absolute configuration. hindsinstruments.com

The technique is highly sensitive to the conformational equilibria of chiral molecules, making it crucial to consider all low-energy conformers of this compound in the theoretical calculations to produce an accurately weighted average spectrum. nih.gov

Table 1: Hypothetical VCD and IR Absorption Data for (R)-3-Cyclopentyloxetan-3-OL

This table illustrates representative data that would be obtained from a VCD analysis. The sign and intensity of the VCD signal are compared against calculated values to determine the absolute configuration.

| Wavenumber (cm⁻¹) | Vibrational Mode Description | IR Absorption (Relative) | VCD Intensity (ΔA x 10⁻⁵) |

| 3610 | O-H Stretch (free) | Medium | +2.5 |

| 2965 | Cyclopentyl C-H Stretch (asym) | Strong | -8.1 |

| 2870 | Cyclopentyl C-H Stretch (sym) | Strong | +5.3 |

| 1150 | C-O-C Stretch (ring) | Medium | +3.7 |

| 985 | Oxetane (B1205548) Ring Deformation | Strong | -6.2 |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Assignment

While 1D NMR spectroscopy is fundamental for initial structural analysis, complex molecules like this compound often exhibit overlapping signals that complicate unambiguous assignment. nanoqam.ca Multi-dimensional NMR experiments provide a more detailed picture of the molecular structure by spreading correlations into a second dimension. measurlabs.com These techniques are essential for assigning all proton (¹H) and carbon (¹³C) signals and for elucidating the relative stereochemistry and preferred conformation in solution.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. It is used to trace the connectivity of protons within the cyclopentyl group and the oxetane ring's methylene (B1212753) protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. encyclopedia.pub This experiment is invaluable for assigning the signals of the carbon atoms in the molecule based on the more easily assigned proton spectrum.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for identifying the quaternary carbon (C3 of the oxetane ring), which has no attached protons, and for confirming the connection between the cyclopentyl ring and the oxetane moiety via the ether linkage. measurlabs.com

¹H-¹H NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY/ROESY is the primary NMR method for determining relative stereochemistry and conformation by observing spatial proximities between protons on the cyclopentyl ring and those on the oxetane ring.

By combining the information from these experiments, a complete and unambiguous assignment of the molecule's structure can be achieved.

Table 2: Hypothetical Multi-Dimensional NMR Assignments for this compound

This interactive table provides plausible chemical shifts and key correlations that would be used to define the structure of the molecule.

| Atom Number | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |

| Oxetane C2/C4 | 4.55 (d) | 78.5 | C3, C4/C2 | H-Cyclopentyl (C1') |

| Oxetane C3 | - | 80.1 | - | - |

| Hydroxyl OH | 2.80 (s) | - | C2, C3, C4 | H-Oxetane (C2/C4) |

| Cyclopentyl C1' | 3.90 (m) | 81.2 | C3, C2', C5' | H-Oxetane (C2/C4) |

| Cyclopentyl C2'/C5' | 1.85 (m) | 32.5 | C1', C3', C4' | H-Cyclopentyl (C1') |

| Cyclopentyl C3'/C4' | 1.60 (m) | 24.0 | C1', C2', C5' | H-Cyclopentyl (C2'/C5') |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis of Functionalized Products

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high precision (typically to four or five decimal places). bioanalysis-zone.com This accuracy allows for the calculation of a unique molecular formula, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com For this compound (C₈H₁₄O₂), HRMS would be used to verify that the experimentally measured exact mass matches the theoretical mass (142.0994 u), thereby confirming its molecular formula.

Furthermore, HRMS is instrumental in the structural analysis of functionalized products. The hydroxyl group in this compound can be derivatized to enhance its volatility for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization is the formation of a trimethylsilyl (B98337) (TMS) ether. researchgate.netumich.edu

The resulting compound, 3-cyclopentyloxy-3-(trimethylsilyloxy)oxetane, can then be analyzed by techniques like electron ionization (EI)-HRMS. The high-resolution analysis of the resulting fragment ions provides definitive evidence for the proposed fragmentation pathways, helping to piece together the original structure. For example, the observation of a fragment corresponding to the loss of a methyl group (M-15) or the entire TMS-O group would be confirmed by its exact mass. researchgate.net

Table 3: Hypothetical HRMS Fragmentation of the TMS Derivative of this compound

This table shows potential fragments of the silylated derivative and their calculated exact masses, which would be confirmed by HRMS to elucidate the structure.

| Fragment Description | Chemical Formula | Calculated Exact Mass (u) |

| Molecular Ion [M]⁺ | C₁₁H₂₂O₂Si | 214.1389 |

| Loss of Methyl [M-CH₃]⁺ | C₁₀H₁₉O₂Si | 199.1154 |

| TMS Cation [Si(CH₃)₃]⁺ | C₃H₉Si | 73.0497 |

| Loss of Cyclopentyloxy [M-OC₅H₉]⁺ | C₆H₁₃O₂Si | 145.0685 |

| Oxetane-Cyclopentyl Fragment [M-OTMS]⁺ | C₈H₁₃O | 125.0966 |

Applications of 3 Cyclopentyloxetan 3 Ol in Advanced Organic Synthesis

Development as a Chiral Building Block in Asymmetric Synthesis

The presence of a chiral center at the C-3 position of the oxetane (B1205548) ring makes 3-Cyclopentyloxetan-3-OL a significant target for asymmetric synthesis. uwindsor.cawiley.com The ability to selectively produce one enantiomer over the other is crucial, as the biological activity of chiral molecules is often dependent on their absolute configuration. emorychem.science The enantioselective synthesis of such chiral building blocks is a primary focus in contemporary organic chemistry. wiley.com

Key strategies for accessing enantiomerically enriched this compound and related structures include:

Asymmetric Aldol (B89426) Reactions: Organocatalytic asymmetric aldol reactions represent a powerful method for constructing chiral tertiary alcohols. emorychem.science This approach could be applied to the synthesis of this compound by reacting a suitable cyclopentyl ketone with a one-carbon electrophile in the presence of a chiral catalyst.

Enantioselective Synthesis: Various methods for the enantioselective synthesis of chiral molecules are continually being developed. rsc.orgmdpi.com These methodologies, which often employ chiral catalysts or auxiliaries, are essential for producing enantiomerically pure building blocks like this compound for use in pharmaceutical and other applications. wiley.com

The availability of both enantiomers of this compound allows for the synthesis of stereochemically defined molecules, which is of paramount importance in the development of new therapeutic agents and other functional materials.

Scaffold Diversification through Strategic Derivatization

The inherent functionality of this compound provides multiple avenues for structural modification, enabling the generation of diverse molecular scaffolds.

The hydroxyl group and the oxetane ring are the primary sites for derivatization. The tertiary alcohol can undergo a range of transformations, including etherification, esterification, and substitution reactions, to introduce a variety of functional groups.

The strained oxetane ring is susceptible to ring-opening reactions under both acidic and basic conditions. This process can be exploited to generate 1,3-diol derivatives, which are common structural motifs in natural products. uwindsor.ca The regioselectivity of the ring-opening can often be controlled, providing access to specific isomers for further synthetic elaboration.

The amenability of this compound to derivatization makes it an ideal scaffold for combinatorial chemistry and the creation of molecular libraries. By systematically reacting the core structure with a diverse set of reagents, large collections of related compounds can be rapidly synthesized. These libraries can then be screened for biological activity, leading to the identification of new lead compounds for drug discovery.

Design and Synthesis of Complex Molecular Architectures

Integration into Total Synthesis Strategies for Complex Natural Products or Synthetic Analogs

The oxetane moiety is a key structural feature in a number of complex and biologically active natural products. While the direct incorporation of this compound into a completed total synthesis is not yet widely reported, its potential as a building block is significant. The synthesis of natural products containing cyclopropane (B1198618) rings, another small, strained ring system, has seen extensive progress, highlighting the interest in such motifs. rsc.orgmarquette.edu

The strategic use of this compound in a convergent synthetic approach could provide access to novel analogs of existing natural products. rsc.org The cyclopentyl group can influence properties such as lipophilicity and binding interactions, while the oxetane ring imparts a rigid, three-dimensional element to the molecular structure. This approach is exemplified by the collective synthesis of multiple natural products from a common intermediate. nih.gov

Exploration as a Precursor for Novel Catalytic Systems or Materials (excluding specific material properties)

The functional handles on this compound make it an attractive starting point for the development of new catalysts and materials.

Ligand Synthesis for Asymmetric Catalysis: The hydroxyl group can be functionalized to create chiral ligands for transition metal-catalyzed reactions. The chirality of the this compound backbone can induce asymmetry in the catalytic environment, leading to the enantioselective formation of products. The development of new chiral catalysts is a vibrant area of research. rsc.orgrsc.org

Monomers for Polymer Synthesis: The oxetane ring can undergo ring-opening polymerization to generate polyethers. The cyclopentyl group would act as a pendant moiety, influencing the properties of the resulting polymer. The use of enantiomerically pure this compound as a monomer could lead to the synthesis of chiral polymers with unique structural and chemical properties.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 3-Cyclopentyloxetan-3-OL, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis often involves cyclization or hydroxylation of cyclopentyl precursors. Challenges include regioselectivity and steric hindrance from the cyclopentyl group. Optimization requires systematic variation of catalysts (e.g., Brønsted acids), temperature (50–80°C), and solvent polarity (e.g., THF vs. DCM). Kinetic monitoring via TLC or in-situ FTIR can identify intermediate formation . Detailed reaction protocols should specify stoichiometry, purification steps (e.g., column chromatography with silica gel), and yield calculations to ensure reproducibility .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the oxetane ring protons (δ 4.2–4.8 ppm) and cyclopentyl CH₂ groups (δ 1.5–2.1 ppm). DEPT-135 confirms tertiary carbons.

- IR : Hydroxyl stretching (3200–3600 cm⁻¹) and oxetane C-O-C (1050–1150 cm⁻¹).

Cross-validation with X-ray crystallography resolves ambiguities in stereochemistry . Data must be compared to computational predictions (e.g., DFT-optimized structures) to address discrepancies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B) .

- Ventilation : Use fume hoods to avoid inhalation; monitor vapor pressure data.

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) predict the reactivity of this compound in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess bond angles/energies. Calculate Fukui indices to identify nucleophilic/electrophilic sites.

- Molecular Docking : Simulate interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate with experimental kinetic data (kcat/KM) .

Q. What strategies resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from solvent effects or impurities. Solutions include:

- High-Resolution MS : Confirm molecular ion peaks.

- Variable Temperature NMR : Detect dynamic equilibria (e.g., ring-opening).

- Cross-Lab Validation : Compare data with independent syntheses and purity assays (HPLC ≥99%) .

Q. How do steric effects of the cyclopentyl group influence the compound’s stability in acidic/basic conditions?

- Methodological Answer :

- Kinetic Studies : Monitor degradation via HPLC under varying pH (1–14). The cyclopentyl group’s bulk slows hydrolysis of the oxetane ring at pH < 3.

- Transition-State Analysis : Use Eyring plots to calculate activation entropy (ΔS‡) and identify steric bottlenecks .

Q. What statistical models are effective for optimizing enantioselective synthesis of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Apply Taguchi methods to test factors like chiral catalyst loading (e.g., Jacobsen’s catalyst), temperature, and solvent.

- Response Surface Methodology (RSM) : Maximize enantiomeric excess (ee) using central composite designs .

Q. How can isotopic labeling (e.g., ¹⁸O) elucidate mechanistic pathways in the compound’s oxidation reactions?

- Methodological Answer :

- Tracer Studies : Synthesize ¹⁸O-labeled this compound and track oxygen incorporation in products via GC-MS.

- Kinetic Isotope Effects (KIE) : Compare kH/kD to distinguish between radical vs. ionic mechanisms .

Data Presentation Guidelines

- Tables/Figures : Include comparative reaction yields (Table 1), DFT-optimized structures (Figure 1), and kinetic plots (Figure 2). Cite data sources in captions .

- Reproducibility : Document instrument models (e.g., Bruker AVANCE III HD NMR), calibration standards, and error margins (±2% for triplicate runs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.